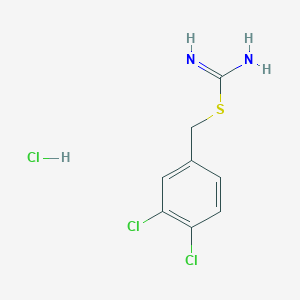

MreB Perturbing Compound A22 hydrochloride

描述

属性

IUPAC Name |

(3,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJNMXMOMSWRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385285 | |

| Record name | MreB Perturbing Compound A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22816-60-0 | |

| Record name | Carbamimidothioic acid, (3,4-dichlorophenyl)methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22816-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 28121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022816600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22816-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22816-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22816-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MreB Perturbing Compound A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22816-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MreB-Perturbing Compound A22 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of S-(3,4-dichlorobenzyl) isothiourea hydrochloride, commonly known as A22. This small molecule inhibitor is a crucial tool for studying the bacterial cytoskeleton and a promising lead compound for the development of novel antibiotics. A22 specifically targets the bacterial actin homolog MreB, a protein essential for maintaining cell shape, polarity, and other vital cellular processes in many rod-shaped bacteria.[1][2]

Core Mechanism of Action: Inhibition of MreB Polymerization

The primary mechanism of action of A22 is the disruption of the MreB cytoskeleton through the inhibition of MreB polymerization.[3][4][5] This leads to defects in cell morphology, chromosome segregation, and ultimately, a loss of viability in susceptible bacteria.[3][4][5]

Initially, A22 was thought to be a competitive inhibitor of ATP binding to MreB.[3][4][5] However, subsequent crystallographic studies have provided a more nuanced understanding. While A22 does bind in the vicinity of the nucleotide-binding pocket, it occupies a distinct but adjacent site.[1] This binding is not strictly competitive with ATP; both molecules can bind to MreB simultaneously.[1][6]

The binding of A22 induces a conformational change in MreB, resulting in a state with a greatly reduced affinity for polymerization.[3][4] This A22-bound state of MreB functionally resembles the ADP-bound form, which has a higher critical concentration for polymerization.[3][4][5] By increasing the critical concentration required for MreB filament assembly, A22 effectively prevents the formation of long, rigid polymers, leading to the disassembly of the MreB cytoskeleton.[3][4][5] Some studies also suggest that A22 may impede the release of inorganic phosphate (Pi) after ATP hydrolysis, further contributing to filament instability.[1][7][8]

The consequences of MreB disruption are pleiotropic, affecting a range of essential cellular processes that are dependent on a functional MreB cytoskeleton. These include:

-

Cell Shape Maintenance: Disruption of MreB filaments leads to a loss of the characteristic rod shape, causing cells to become spherical or lemon-shaped.[3][9]

-

Cell Wall Synthesis: MreB is crucial for guiding the machinery responsible for peptidoglycan synthesis. Its inhibition leads to disorganized cell wall growth.[1]

-

Chromosome Segregation: A22 treatment results in defects in chromosome partitioning, leading to the formation of anucleate cells.[3][10][11]

-

Other Cellular Processes: The disruption of MreB also impacts cell division, cell polarity, motility, and biofilm formation.[1]

Quantitative Data on A22-MreB Interaction

The following tables summarize key quantitative data from various studies on the interaction between A22 and MreB.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | 1.32 ± 0.14 µM | In vitro (MreB from Caulobacter crescentus) | [3] |

| Critical Concentration (ATP-MreB) | 500 nM | In vitro | [3][4][5] |

| Critical Concentration (A22-MreB) | ~2000 nM | In vitro | [3][4][5] |

| Maximal Inhibition Concentration (Light Scattering Assay) | 300 µM | In vitro | [3] |

| Organism | MIC Range (µg/mL) | Reference |

| Escherichia coli | 3.1 | [10] |

| Escherichia coli (clinical isolates) | 4 - 64 | [12] |

| Pseudomonas aeruginosa (clinical isolates) | 2 - 64 | [12] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of A22 are provided below.

This assay monitors the polymerization of MreB in real-time by measuring the increase in light scattering as monomers assemble into larger filaments.

Protocol:

-

Purified MreB protein is prepared at a concentration of 5 µM in polymerization buffer (10 mM imidazole, pH 7.0, 20 mM KCl, 1 mM MgCl₂).

-

Varying concentrations of A22 hydrochloride are added to the MreB solution.

-

Polymerization is initiated by the addition of 200 µM ATP.

-

The reaction is monitored at 20°C by measuring right-angle light scattering at a wavelength of 400 nm in a fluorometer.[3]

-

The change in light scattering intensity over time is recorded to determine the kinetics of polymerization.

This method allows for the direct visualization of MreB polymer formation and the effect of A22 on filament structure.

Protocol:

-

MreB protein is covalently labeled with a fluorescent dye, such as Alexa-488.

-

Labeled MreB (e.g., 1 µM) is incubated under polymerizing conditions (as described above) in the presence or absence of A22 (e.g., 300 µM) for one hour.[3]

-

Aliquots of the reaction are applied to a glass slide and visualized using epifluorescence microscopy.

-

The morphology of the fluorescently labeled MreB structures (e.g., long, rigid polymers versus small, poorly defined clumps) is observed and documented.[3]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

A two-fold serial dilution of A22 hydrochloride is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli or P. aeruginosa).

-

The plate is incubated at 37°C for 16-20 hours.[12]

-

The MIC is determined as the lowest concentration of A22 that completely inhibits visible bacterial growth.[12]

Visualizations

Caption: Mechanism of A22 action on MreB and its downstream cellular effects.

Caption: A typical experimental workflow for characterizing the effects of A22.

Caption: Logical diagram of A22 and ATP binding to MreB and their functional outcomes.

References

- 1. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. Effect of A22 on the Conformation of Bacterial Actin MreB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

A22 Hydrochloride: A Technical Guide to its Effects on Bacterial Cell Morphology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A22 hydrochloride, a small molecule S-(3,4-dichlorobenzyl)isothiourea, is a potent and specific inhibitor of the bacterial cytoskeletal protein MreB. MreB, a homolog of eukaryotic actin, is essential for maintaining the rod shape of many bacteria. By targeting MreB, A22 hydrochloride disrupts the spatial organization of cell wall synthesis, leading to profound changes in bacterial cell morphology. This technical guide provides an in-depth analysis of the mechanism of action of A22 hydrochloride, its quantifiable effects on bacterial cell dimensions, and detailed protocols for key experimental assays. This information is critical for researchers studying bacterial cell division, morphogenesis, and for professionals in the field of antibiotic drug development seeking to exploit the MreB pathway as a novel therapeutic target.

Mechanism of Action: Disruption of MreB-Mediated Cell Wall Synthesis

The primary molecular target of A22 hydrochloride is the bacterial actin homolog, MreB.[1][2][3] In its normal function, MreB polymerizes in an ATP-dependent manner to form filamentous structures that associate with the inner leaflet of the cytoplasmic membrane.[4][5] These filaments are dynamic and play a crucial role in guiding the peptidoglycan (PG) synthesis machinery, including key enzymes like RodA and PBP2, to ensure the uniform insertion of new cell wall material along the lateral walls of the cell.[3][6] This organized synthesis is what allows rod-shaped bacteria to elongate while maintaining their characteristic morphology.

A22 hydrochloride acts as a competitive inhibitor of ATP binding to MreB.[1][2][4] By occupying the ATP-binding pocket, A22 prevents MreB from adopting its active, polymerization-competent conformation. This leads to the disassembly of existing MreB filaments and prevents the formation of new ones.[1][7] The delocalization of MreB results in a disorganized and uncontrolled insertion of new peptidoglycan, causing the cell to lose its rod shape and adopt a spherical or lemon-shaped morphology.[7][8] This dramatic change in cell shape has cascading effects on other essential cellular processes, including chromosome segregation, biofilm formation, and motility.[8]

Quantitative Effects on Bacterial Cell Morphology

Treatment of rod-shaped bacteria with A22 hydrochloride leads to quantifiable changes in cellular dimensions. As the concentration of A22 increases, there is a progressive decrease in cell length and a corresponding increase in cell width, ultimately resulting in a more spherical morphology.

Table 1: Effect of A22 Hydrochloride on E. coli DH5α Cell Dimensions [2]

| A22 Concentration (µg/mL) | Mean Cell Length (µm) | Mean Cell Width (µm) |

| 0 | ~3.5 | ~0.8 |

| 0.5 | ~3.0 | ~0.9 |

| 1.0 | ~2.5 | ~1.0 |

| 1.5 | ~2.0 | ~1.1 |

Note: The values presented are estimations based on graphical data and are intended for comparative purposes.

Table 2: In Vitro Effect of A22 on MreB Polymerization [1][2][4]

| Parameter | Condition | Value |

| Critical Concentration for MreB Assembly | ATP-bound MreB | 500 nM |

| A22-bound MreB | ~2000 nM |

Table 3: Minimum Inhibitory Concentration (MIC) of A22 Hydrochloride [8][9]

| Bacterial Species | Strain | MIC Range (µg/mL) |

| Escherichia coli | MG1655 | 3.13 |

| Clinical Isolates | 4 - 64 | |

| Pseudomonas aeruginosa | PAO1 | 4 |

| Clinical Isolates | 2 - 64 |

Experimental Protocols

Analysis of Bacterial Cell Morphology via Microscopy

This protocol outlines the general steps for observing and quantifying changes in bacterial cell morphology following treatment with A22 hydrochloride using fluorescence microscopy.

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Appropriate liquid growth medium (e.g., LB broth)

-

A22 hydrochloride stock solution

-

Microscope slides and coverslips

-

Agarose

-

Phase-contrast and/or fluorescence microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Culture Preparation: Inoculate the bacterial strain into fresh liquid medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) with shaking at the appropriate temperature.

-

A22 Treatment: Aliquot the bacterial culture into separate tubes and add A22 hydrochloride to achieve the desired final concentrations. Include an untreated control.

-

Incubation: Continue to incubate the cultures under the same growth conditions for a predetermined time (e.g., 1-2 hours or longer, depending on the bacterial strain and experimental goals).

-

Slide Preparation: Prepare a 1% agarose pad with the same growth medium on a microscope slide. Spot a small volume (e.g., 1-2 µL) of the treated and untreated bacterial cultures onto the agarose pad and cover with a coverslip.

-

Microscopy: Visualize the cells using a phase-contrast or fluorescence microscope. If using fluorescence, appropriate staining (e.g., membrane or cell wall dyes) may be necessary. Acquire images at multiple positions for each condition.

-

Image Analysis: Use image analysis software to measure the length and width of a statistically significant number of cells for each treatment condition.

MreB Polymerization Assay (Light Scattering)

This protocol describes an in vitro assay to monitor the polymerization of purified MreB protein in the presence and absence of A22 hydrochloride by measuring right-angle light scattering.[7]

Materials:

-

Purified MreB protein

-

Polymerization buffer (e.g., 10 mM Imidazole, pH 7.0, 20 mM KCl, 1 mM MgCl2)

-

ATP solution

-

A22 hydrochloride solution

-

Fluorometer or a dedicated light scattering instrument

Procedure:

-

Reaction Setup: In a cuvette, prepare the reaction mixture containing the polymerization buffer and the desired concentration of purified MreB protein.

-

A22 Addition: For the experimental condition, add A22 hydrochloride to the desired final concentration. For the control, add an equivalent volume of the solvent.

-

Initiate Polymerization: Initiate the polymerization by adding ATP to the reaction mixture.

-

Measure Light Scattering: Immediately place the cuvette in the instrument and measure the right-angle light scattering at a specific wavelength (e.g., 400 nm) over time. An increase in light scattering indicates MreB polymerization.

-

Data Analysis: Plot the light scattering intensity as a function of time to compare the kinetics of MreB polymerization in the presence and absence of A22.

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of A22 hydrochloride against a specific bacterial strain.[9][10][11][12]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

A22 hydrochloride stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Grow an overnight culture of the bacteria. Dilute the culture in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of A22: In a 96-well plate, prepare a two-fold serial dilution of A22 hydrochloride in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the A22 dilutions. Include a positive control well (bacteria in broth without A22) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of A22 hydrochloride that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Conclusion

A22 hydrochloride is a valuable research tool for dissecting the role of the MreB cytoskeleton in bacterial physiology. Its specific inhibition of MreB polymerization provides a powerful method to study the consequences of disrupting cell shape maintenance. The quantifiable changes in cell morphology, coupled with the detailed experimental protocols provided, offer a robust framework for investigating the mechanism of action of A22 and for screening new antimicrobial compounds that target the MreB pathway. As antibiotic resistance continues to be a major global health threat, the exploration of novel targets like MreB is of paramount importance, and A22 hydrochloride serves as a critical compound in these endeavors.

References

- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Escherichia coli, MreB and FtsZ Direct the Synthesis of Lateral Cell Wall via Independent Pathways That Require PBP 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

The Discovery and Development of A22 as a Potent MreB Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of A22, a small molecule inhibitor of the bacterial cytoskeletal protein MreB. A22, chemically identified as S-(3,4-dichlorobenzyl)isothiourea, has emerged as a crucial tool for studying bacterial cell shape determination and as a potential lead compound for the development of novel antibiotics. This document details the key experimental findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the underlying molecular and cellular processes.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cytoskeleton, once thought to be absent in prokaryotes, has been identified as a promising target for novel antimicrobial agents. MreB, a prokaryotic homolog of eukaryotic actin, is a key component of this cytoskeleton in many rod-shaped bacteria. It forms filamentous structures that are essential for maintaining cell shape, chromosome segregation, and proper localization of cell wall synthesis machinery. Disruption of MreB function leads to the formation of non-viable, spherical cells, making it an attractive target for antibiotic development.

A22 was discovered through a chemical library screening for compounds that induce the formation of anucleate Escherichia coli cells. Subsequent studies revealed that A22 directly targets and inhibits MreB, leading to the disruption of the bacterial actin cytoskeleton. This guide provides an in-depth analysis of the scientific journey from the initial discovery of A22 to our current understanding of its molecular interactions and cellular effects.

Discovery of A22

A22 was identified in a screen of a chemical library for compounds that interfere with chromosome partitioning in E. coli. The "anucleate cell blue assay" was utilized, which identifies compounds that cause defects in DNA segregation, leading to the formation of cells lacking a nucleoid. A22, an S-benzylisothiourea derivative, was one of the hits from this screen that induced a distinct phenotype: the conversion of rod-shaped E. coli into spherical cells.[1] This morphological change strongly suggested an effect on the cell's shape-determining machinery.

Mechanism of Action

Direct Binding to MreB

Initial genetic studies with A22-resistant mutants of Caulobacter crescentus identified mutations in the mreB gene, providing the first evidence that MreB is the direct target of A22. Biochemical assays later confirmed a direct interaction between A22 and purified MreB protein.

Nuclear Magnetic Resonance (NMR) spectroscopy demonstrated that A22 binds to nucleotide-free MreB with a dissociation constant (Kd) in the low micromolar range.[1] Further crystallographic studies of MreB from Caulobacter crescentus in complex with A22 and ADP revealed that A22 binds in a pocket adjacent to the nucleotide-binding site.[2] The isothiourea moiety of A22 forms hydrogen bonds with key residues, while the dichlorobenzyl group is situated in a hydrophobic pocket.[2]

Inhibition of MreB Polymerization

MreB functions by polymerizing into filaments in an ATP-dependent manner. A22 disrupts this process by binding to MreB and inducing a state with a reduced affinity for polymerization.[1][3][4] This leads to a significant increase in the critical concentration required for MreB assembly. In vitro studies have shown that in the presence of A22, the critical concentration for ATP-bound MreB assembly increases approximately four-fold.[1][3][4] This effect is specific to the ATP-bound state, as A22 has no significant impact on MreB in the presence of ADP.[1] The A22-bound state of MreB is thought to resemble the ADP-bound form, which has a lower propensity to polymerize.[1][3][4]

Impact on Peptidoglycan Synthesis and Cell Morphology

MreB filaments act as scaffolds that guide the machinery responsible for peptidoglycan synthesis along the cylindrical part of the bacterial cell wall. By disrupting MreB polymerization, A22 indirectly inhibits the organized synthesis of the peptidoglycan layer. This leads to a cessation of lateral cell wall elongation and results in the characteristic morphological change from a rod shape to a spherical or lemon-like shape.[5][6] This alteration in cell shape ultimately compromises cell integrity and viability.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of A22 with MreB and its effects on bacteria.

| Parameter | Value | Organism/Conditions | Reference |

| Binding Affinity (Kd) | ≤ 1.3 µM | Nucleotide-free Thermotoga maritima MreB | [1] |

| ~27 µM (for MP265) | ΔCcMreBdh | [7] | |

| IC50 (MreB ATPase Activity) | 447 ± 87 µM | E. coli MreB | [8] |

| Critical Concentration (MreB Polymerization) | |||

| ATP-bound MreB (no A22) | 500 nM | In vitro | [1][3][4] |

| ATP-bound MreB (+A22) | ~2000 nM | In vitro | [1][3][4] |

Table 1: Biochemical Parameters of A22-MreB Interaction

| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli | MG1655 | 3.1 | ~11.4 | [9] |

| Escherichia coli | Clinical Isolates | 4 - 64 | ~14.7 - 235.6 | [10] |

| Escherichia coli | ATCC 25922 | > 256 | > 942.5 | [11] |

| Escherichia coli | CGSC #7636 (wild-type) | 8 | ~29.5 | [12] |

| Pseudomonas aeruginosa | Clinical Isolates | 2 - 64 | ~7.4 - 235.6 | [13][14] |

Table 2: Minimum Inhibitory Concentrations (MIC) of A22 against Various Bacteria (Conversion from µg/mL to µM is based on the molecular weight of A22 hydrochloride: 271.59 g/mol )

Experimental Protocols

Synthesis of A22 (S-(3,4-dichlorobenzyl)isothiourea)

Materials:

-

3,4-Dichlorobenzyl chloride

-

Thiourea

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate

Procedure:

-

Dissolve 3,4-dichlorobenzyl chloride (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

-

Reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, S-(3,4-dichlorobenzyl)isothiourea hydrochloride, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield A22 as a solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

MreB Protein Purification (E. coli)

Materials:

-

E. coli strain overexpressing MreB (e.g., BL21(DE3) with a pET vector containing the mreB gene)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, lysozyme, DNase I)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mM EDTA, 10% glycerol)

Procedure:

-

Inoculate a starter culture of the MreB-overexpressing E. coli strain and grow overnight at 37°C.

-

The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce MreB expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation and resuspend the pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed to pellet cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged MreB protein with elution buffer.

-

Analyze the fractions by SDS-PAGE to identify those containing pure MreB.

-

Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Aliquot the purified MreB, flash-freeze in liquid nitrogen, and store at -80°C.

MreB Polymerization Assay (Light Scattering)

Materials:

-

Purified MreB protein

-

Polymerization buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

ATP stock solution (e.g., 100 mM)

-

A22 stock solution (dissolved in DMSO)

-

Fluorometer or spectrophotometer with a light scattering detector (e.g., at 360 nm)

Procedure:

-

Prepare a reaction mixture containing purified MreB in polymerization buffer in a cuvette. The final MreB concentration is typically in the low micromolar range (e.g., 5 µM).

-

Add A22 from the stock solution to the desired final concentration. Include a control reaction with an equivalent volume of DMSO.

-

Equilibrate the mixture at the desired temperature (e.g., 25°C) in the fluorometer.

-

Initiate the polymerization reaction by adding ATP to a final concentration of 1-2 mM.

-

Immediately start monitoring the change in light scattering intensity over time.

-

To determine the critical concentration, set up a series of reactions with varying concentrations of MreB, with and without a fixed concentration of A22.

-

Allow the reactions to reach steady state (i.e., when the light scattering signal plateaus).

-

Plot the steady-state light scattering intensity as a function of MreB concentration. The x-intercept of the linear portion of the curve represents the critical concentration.

MreB ATPase Activity Assay (Malachite Green Assay)

Materials:

-

Purified MreB protein

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

ATP stock solution

-

A22 stock solution (in DMSO)

-

Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve using the phosphate standard solution.

-

In a 96-well plate, set up reaction mixtures containing MreB in assay buffer with varying concentrations of A22 (and a DMSO control).

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The reaction should be in the linear range of phosphate release.

-

Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during ATP hydrolysis.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at ~620-650 nm using a microplate reader.

-

Determine the amount of phosphate released in each reaction by comparing the absorbance values to the phosphate standard curve.

-

Calculate the ATPase activity (e.g., in nmol phosphate/min/mg MreB) and determine the IC50 value of A22 by plotting the percentage of inhibition against the A22 concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Materials:

-

E. coli strain (e.g., ATCC 25922 or a clinical isolate)

-

Mueller-Hinton Broth (MHB)

-

A22 stock solution

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

-

Prepare a serial two-fold dilution of A22 in MHB in the wells of a 96-well microplate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum by diluting the 0.5 McFarland standard 1:150 in MHB to achieve a concentration of approximately 1 x 10^6 CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to each well containing the A22 dilutions, resulting in a final inoculum of ~5 x 10^5 CFU/mL and a final volume of 100 µL.

-

Include a positive control well (bacteria in MHB without A22) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of A22 that completely inhibits visible bacterial growth.

Analysis of Bacterial Cell Morphology

Materials:

-

E. coli culture

-

A22 stock solution

-

Microscope slides and coverslips

-

Phase-contrast or differential interference contrast (DIC) microscope with a camera

-

Image analysis software (e.g., ImageJ/Fiji with the MicrobeJ plugin)

Procedure:

-

Grow an E. coli culture to the mid-logarithmic phase.

-

Treat the culture with A22 at a concentration at or above its MIC. Include an untreated control.

-

Incubate the cultures for a period sufficient to observe morphological changes (e.g., 1-2 hours).

-

Take a small aliquot of the culture and place it on a microscope slide. Cover with a coverslip.

-

Observe the cells under the microscope and capture images.

-

Use image analysis software to quantify cell shape parameters such as length, width, and aspect ratio.

-

Compare the cell morphology of the A22-treated cells to the untreated control cells.

Visualizations

A22 Mechanism of Action

Caption: Mechanism of A22 inhibition of MreB polymerization.

Experimental Workflow for A22 Characterization

Caption: Experimental workflow for the discovery and characterization of A22.

Cellular Effects of A22 on Rod-Shaped Bacteria

Caption: Pathway of A22-induced morphological changes in bacteria.

Conclusion

A22 has proven to be an invaluable tool for dissecting the intricacies of the bacterial cytoskeleton and its role in cell morphogenesis. Its specific inhibition of MreB has provided significant insights into the dynamic processes that govern bacterial cell shape. Furthermore, as a compound that targets a novel and essential bacterial protein, A22 and its analogs hold promise for the development of a new class of antibiotics to combat the growing challenge of antimicrobial resistance. This technical guide has provided a comprehensive resource for researchers and drug developers, summarizing the key findings and methodologies in the study of this important MreB inhibitor. Continued research into the structure-activity relationships of A22 derivatives and their interactions with MreB from various pathogenic bacteria will be crucial for translating this fundamental knowledge into clinical applications.

References

- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanical Control of Bacterial Cell Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial actin MreB forms antiparallel double filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of A22 Hydrochloride in Elucidating the Bacterial Cytoskeleton: A Technical Guide

Introduction

S-(3,4-Dichlorobenzyl)isothiourea hydrochloride, commonly known as A22, is a small molecule that has become an invaluable tool for studying the bacterial cytoskeleton. As a reversible inhibitor of the bacterial actin homolog MreB, A22 allows for the acute disruption of cytoskeletal functions, providing researchers with a powerful method to investigate fundamental cellular processes.[1][2] MreB is crucial for maintaining the rod shape of many bacteria, and is also involved in chromosome segregation, cell wall synthesis, and establishing cell polarity.[3] By inhibiting MreB polymerization, A22 induces a characteristic change from a rod shape to a spherical or coccoid form, offering a clear phenotype for studying the consequences of a dysfunctional cytoskeleton.[2][4] This technical guide provides an in-depth overview of A22's mechanism of action, quantitative data on its activity, and detailed protocols for its application in microbiological research.

Mechanism of Action

A22 directly targets the MreB protein. It was initially thought to be a competitive inhibitor of ATP binding to MreB.[5][6] A22 binds with micromolar affinity to the nucleotide-binding pocket of MreB, in a manner that is sterically incompatible with the simultaneous binding of ATP.[5][6] This inhibition prevents the proper, ATP-dependent polymerization of MreB into filaments.[3] The A22-bound state of MreB has a greatly reduced affinity for polymerization, functionally resembling the ADP-bound state.[5][6] This leads to the disassembly of the helical MreB filaments that are essential for directing cell wall synthesis and maintaining a rod shape.

Recent crystallographic studies have provided a more nuanced view, suggesting that A22 and ATP can bind to MreB at distinct sites. In this model, A22's mechanism may also involve impeding the release of inorganic phosphate (Pi) after ATP hydrolysis or antagonizing the conformational changes in MreB required for stable filament formation.

The overall effect is a disruption of the MreB cytoskeleton, leading to defects in cell morphology, chromosome segregation, and ultimately, inhibition of bacterial growth.[1][2]

Quantitative Data Presentation

The efficacy of A22 can be quantified through various in vitro and in vivo assays. Key metrics include its effect on MreB polymerization and its minimum inhibitory concentration (MIC) against different bacterial species.

| Parameter | Organism/System | Value | Reference |

| Effect on MreB Polymerization | In vitro MreB Polymerization Assay | Increases Critical Concentration from 500 nM to ~2000 nM | [5][6] |

| Binding Affinity (Kd) | Nucleotide-free MreB | ≤ 1.3 µM | |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 3.1 µg/mL | [7] |

| Minimum Inhibitory Concentration (MIC) | E. coli K-12 | 200 µg/mL | [4] |

| Minimum Inhibitory Concentration (MIC) Range | Clinical Isolates of P. aeruginosa and E. coli | 2 - 64 µg/mL | [3][8][9] |

Experimental Protocols

A22 is a versatile tool that can be used in a variety of experimental setups to probe the function of the bacterial cytoskeleton. Below are detailed protocols for key experiments.

Determining the Minimum Inhibitory Concentration (MIC) of A22 via Broth Microdilution

This protocol determines the lowest concentration of A22 that inhibits the visible growth of a bacterial strain.[3][10][11][12]

Materials:

-

A22 hydrochloride stock solution (e.g., 10 mg/mL in DMSO)

-

Test bacterial strain (e.g., E. coli K-12)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Methodology:

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

-

A22 Dilution Series: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of a 2x concentrated A22 stock solution to the first column of wells. This creates the highest concentration to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the A22 dilutions. This brings the final volume to 200 µL and dilutes the A22 to its final test concentration.

-

Controls:

-

Growth Control: A well containing 200 µL of broth and the bacterial inoculum, but no A22.

-

Sterility Control: A well containing 200 µL of broth only, with no bacteria.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading the MIC: After incubation, determine the MIC by identifying the lowest concentration of A22 that completely inhibits visible bacterial growth. This can be assessed by eye or with a microplate reader by measuring the optical density at 600 nm (OD600).

Analysis of Bacterial Morphology Changes using Fluorescence Microscopy

This protocol details how to observe the morphological effects of A22 treatment on rod-shaped bacteria, such as the transition to spherical cells.[4]

References

- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A22 (antibiotic) - Wikipedia [en.wikipedia.org]

- 3. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

The Inhibitory Action of A22 Hydrochloride on E. coli's MreB Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cytoskeletal protein MreB, a homolog of eukaryotic actin, is essential for maintaining the rod shape of Escherichia coli and other bacteria. Its role in cell wall synthesis, chromosome segregation, and cell polarity makes it a compelling target for novel antimicrobial agents. A22 hydrochloride, S-(3,4-dichlorobenzyl)isothiourea, is a small molecule inhibitor that disrupts the MreB cytoskeleton, leading to a loss of cell shape and viability. This technical guide provides an in-depth analysis of the molecular mechanisms through which A22 inhibits MreB polymerization in E. coli, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to MreB and its Function in E. coli

MreB is a crucial protein in many rod-shaped bacteria, where it forms filamentous structures just beneath the cytoplasmic membrane. These filaments are highly dynamic and play a pivotal role in guiding the machinery for peptidoglycan synthesis, thus ensuring the elongation of the cell wall and the maintenance of a bacilliform morphology.[1][2][3] The proper functioning of MreB is dependent on its ability to bind and hydrolyze ATP, which drives its polymerization into protofilaments.[4][5][6] Disruption of MreB function, either through mutation or chemical inhibition, leads to rounded cells that are ultimately unable to survive.[1][2][7]

Mechanism of A22 Hydrochloride Inhibition

The precise mechanism by which A22 inhibits MreB function has been a subject of detailed investigation, with early models suggesting competitive inhibition of ATP binding and more recent structural studies pointing to a more complex allosteric mechanism.

Early Model: Competitive Inhibition of ATP Binding

Initial studies proposed that A22 acts as a competitive inhibitor of ATP binding to MreB.[1][8] This model is supported by evidence that A22 binds to the nucleotide-binding pocket of MreB, sterically hindering the binding of ATP.[1][8][9][10] This inhibition of ATP binding prevents the conformational changes necessary for MreB polymerization, leading to the disassembly of existing MreB filaments and a diffuse cytoplasmic localization of MreB monomers.[1]

Current Understanding: Allosteric Inhibition and Impeded ATP Hydrolysis

More recent X-ray crystallography studies of MreB from Caulobacter crescentus in complex with ATP and A22 have provided a more nuanced view. These studies suggest that A22 and ATP can bind to MreB simultaneously at distinct sites.[11] In this model, A22 binds to a pocket adjacent to the nucleotide-binding site.[11][12] This binding is proposed to inhibit MreB function through several concerted effects:

-

Impeding ATP Hydrolysis: A22 is thought to interfere with the catalytic residues required for ATP hydrolysis, specifically the catalytic glutamate (Glu140).[11]

-

Blocking Phosphate Release: The binding of A22 may also physically block the channel through which inorganic phosphate (Pi) is released after ATP hydrolysis.[11] This traps MreB in a state that is unfavorable for stable filament formation.

-

Disrupting Protofilament Interfaces: A22 binding can displace a key dimerization helix, thereby disrupting the interactions between MreB protofilaments necessary for the formation of stable, double protofilaments.[11]

Molecular dynamics simulations have further supported the idea that A22 does not directly prevent ATP binding but rather antagonizes the ATP-induced conformational changes required for polymerization.[13][14][15]

Quantitative Data on A22 Inhibition of MreB

The inhibitory effects of A22 on MreB have been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Organism/Conditions | Reference |

| Binding Affinity (Kd) | 1.32 ± 0.14 µM | T. maritima MreB, NMR spectroscopy | [1] |

| ~0.19 µM (docking) | T. maritima MreB, in silico docking | [9] | |

| Critical Concentration | |||

| ATP-MreB (no A22) | 500 nM | T. maritima MreB, 20°C | [1] |

| A22-MreB | ~2000 nM | T. maritima MreB, 20°C | [1][9] |

| ADP-MreB | 1700 nM | T. maritima MreB | [1] |

| Inhibitory Concentration | |||

| IC50 (growth inhibition) | ~71 µg/mL | E. coli | [16] |

| MIC Range | 4–64 µg/mL | E. coli clinical isolates | [7] |

| Cellular Effect | Observation | A22 Concentration | Organism | Reference |

| Cell Morphology | Increased cell width and decreased cell length. | Increasing conc. | E. coli DH5α | [17] |

| Induces spherical cell shape. | Varies | E. coli | [1][11] | |

| MreB Localization | Diffuse cytoplasmic distribution of MreB. | Varies | E. coli | [1] |

| Reduction in the number of moving MreB puncta. | Varies | E. coli | [2][18] | |

| Bacterial Growth | Bacteriostatic at 1x MIC; bactericidal at higher concentrations (≥2x MIC). | 1x MIC, ≥2x MIC | E. coli | [7] |

Experimental Protocols for Studying A22 Inhibition

A variety of in vitro and in vivo techniques are employed to investigate the interaction between A22 and MreB.

In Vitro MreB Polymerization Assays

These assays directly measure the effect of A22 on the ability of purified MreB to form polymers.

-

Light Scattering Assay:

-

Protein Purification: Purify E. coli MreB protein.

-

Reaction Mixture: Prepare a standard reaction mixture containing 50 mM Tris-HCl (pH 7.0), 5 mM DTT, 2 mM MgCl₂, 50 mM KCl, and 10% glycerol.

-

Initiation: Add purified MreB to the desired concentration and initiate the reaction by adding 2 mM ATP.

-

Measurement: Immediately transfer the reaction mixture to a cuvette and measure dynamic light scattering (DLS) at a 90° angle using a 658-nm laser. Monitor the increase in light scattering over time as an indicator of polymerization.

-

Inhibition Assay: Perform parallel reactions in the presence of varying concentrations of A22 hydrochloride to determine its effect on the rate and extent of polymerization.

-

-

Sedimentation Assay:

-

Polymerization: Incubate purified MreB under polymerizing conditions (as described above) with and without A22 for a set period (e.g., 1 hour).

-

Centrifugation: Subject the reaction mixtures to ultracentrifugation (e.g., 100,000 x g for 30 minutes) to pellet the polymerized MreB.

-

Analysis: Carefully separate the supernatant (containing monomeric MreB) from the pellet (containing filamentous MreB).

-

Quantification: Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and densitometry to quantify the amount of polymerized MreB.

-

-

Fluorescence Microscopy of In Vitro Polymers:

-

Labeling: Covalently label a cysteine-substituted MreB mutant with a fluorescent dye (e.g., Alexa-488).

-

Polymerization: Polymerize the labeled MreB in the presence or absence of A22.

-

Visualization: Apply the reaction mixture to a glass slide and visualize the MreB polymers using epifluorescence or total internal reflection fluorescence (TIRF) microscopy. Compare the length and morphology of polymers formed under different conditions.

-

A22-MreB Binding Assays

These assays are designed to measure the direct interaction between A22 and MreB.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare a sample of A22 at a known concentration (e.g., 5 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Titration: Acquire an initial NMR spectrum of A22. Titrate increasing concentrations of purified MreB into the A22 sample.

-

Data Acquisition: Acquire an NMR spectrum after each addition of MreB.

-

Analysis: Monitor the changes in the chemical shifts or peak intensities of the A22 protons. Plot the normalized integrated peak areas versus the MreB concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[1]

-

In Vivo Cellular Assays

These assays assess the effects of A22 on live E. coli cells.

-

Growth Curve Analysis:

-

Culture Preparation: Grow E. coli in a suitable liquid medium (e.g., LB broth) to a specific optical density (OD).

-

Treatment: Add A22 at various concentrations to the cultures.

-

Monitoring Growth: Incubate the cultures and monitor the OD at regular intervals to determine the effect of A22 on the growth rate and final cell density.

-

-

Microscopy of Cell Morphology and MreB Localization:

-

Strain Construction: Use an E. coli strain expressing a fluorescently tagged MreB (e.g., MreB-GFP).

-

Treatment: Treat the cells with A22 for a specified duration.

-

Imaging: Immobilize the cells on an agarose pad and image them using phase-contrast and fluorescence microscopy.

-

Analysis: Quantify changes in cell dimensions (length and width) and observe the localization pattern of the fluorescently tagged MreB.

-

Visualizing the Inhibition of MreB Polymerization

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: MreB polymerization cycle and its inhibition by A22.

Caption: Workflow for MreB polymerization light scattering assay.

Caption: Comparison of proposed A22 inhibition mechanisms.

Conclusion and Future Directions

A22 hydrochloride is a potent inhibitor of MreB polymerization in E. coli, primarily by interfering with the nucleotide-dependent assembly of MreB filaments. While the precise molecular interactions are still being refined, the downstream cellular consequences are clear: a loss of cell shape, disorganized cell wall synthesis, and eventual cell death. The dual proposed mechanisms of competitive and allosteric inhibition highlight the complexity of this interaction and underscore the need for further structural and dynamic studies.

The detailed understanding of how A22 inhibits MreB provides a valuable framework for the development of new antimicrobial agents targeting the bacterial cytoskeleton. Future research should focus on elucidating the structures of E. coli MreB in complex with A22 and nucleotides to resolve the remaining questions about its mechanism of action. Furthermore, the development of A22 analogs with improved pharmacological properties could lead to the generation of a novel class of antibiotics.

References

- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. pnas.org [pnas.org]

- 5. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. figshare.com [figshare.com]

- 11. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Exploring the A22-Bacterial Actin MreB Interaction through Molecular Dynamics Simulations. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the interaction between A22 and the MreB ATP binding site

An In-depth Technical Guide on the Interaction Between A22 and the MreB ATP Binding Site

Introduction

The bacterial actin homolog, MreB, is a crucial cytoskeletal protein responsible for maintaining the rod shape of many bacteria. It achieves this by forming filamentous structures that direct the synthesis of the peptidoglycan cell wall.[1][2] Due to its essential role in bacterial morphology and viability, MreB has emerged as a promising target for the development of novel antibiotics. One such compound is S-(3,4-dichlorobenzyl)isothiourea, commonly known as A22. This small molecule has been observed to disrupt the MreB cytoskeleton, leading to the formation of spherical cells and defects in chromosome segregation.[3][4][5] This guide provides a comprehensive technical overview of the molecular interactions between A22 and the MreB ATP binding site, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

The Evolving Understanding of A22's Mechanism of Action

The precise mechanism by which A22 inhibits MreB function has been a subject of ongoing research, with the initial hypothesis evolving as new structural and biochemical data have become available.

Initial Hypothesis: Competitive Inhibition of ATP Binding

-

Direct Binding: Nuclear Magnetic Resonance (NMR) spectroscopy provided the first direct evidence of A22 binding to MreB.[3]

-

Steric Hindrance: Docking studies suggested that A22 binds within the nucleotide-binding pocket of MreB in a manner that is sterically incompatible with the simultaneous binding of ATP.[3] The aromatic ring and thiourea group of A22 were proposed to occupy the space that would normally be taken up by the beta and gamma phosphates of ATP.[3]

-

Effects on Polymerization: In the presence of ATP, A22 was shown to negatively impact both the rate and the overall extent of MreB polymerization in vitro.[3][4][5] It prevents the assembly of MreB into the long, rigid polymers characteristic of its active state.[3][4][5][6]

-

Increased Critical Concentration: A22 significantly increases the critical concentration required for the assembly of ATP-bound MreB, shifting it from approximately 500 nM to around 2000 nM.[3][4][5][6] This suggests that A22 induces a state in MreB that has a lower affinity for polymerization, similar to the ADP-bound state.[3][4][5][6]

A Paradigm Shift: Evidence from X-ray Crystallography

Later X-ray crystallographic studies of the Caulobacter crescentus MreB (CcMreB) in complex with A22 and ATP provided compelling evidence that contradicted the competitive inhibition model.[7] These studies revealed that A22 and ATP can, in fact, bind to MreB simultaneously at distinct sites.[7] This led to the proposal of several alternative, non-mutually exclusive mechanisms of inhibition.

Current Mechanistic Hypotheses

The current understanding is that A22's inhibitory action is likely multifaceted, affecting MreB's structure, enzymatic activity, and polymerization dynamics.

-

Impeding ATP Hydrolysis: The crystal structures suggest that A22 interacts with the catalytic glutamate residue (Glu140), which is essential for ATP hydrolysis.[7] By interacting with this key residue, A22 may impede the hydrolysis process.[7]

-

Blocking Phosphate Release: Following ATP hydrolysis, the inorganic phosphate (Pi) must be released from the active site. It has been proposed that A22 blocks the channel through which Pi exits, effectively trapping MreB in a post-hydrolysis, pre-phosphate-release state.[7] Molecular dynamics simulations support this, indicating that A22 is more likely to interact with the γ-phosphate of ATP than the catalytic residue and that its presence slows phosphate release.[7][8][9]

-

Disruption of Filament Formation: A22 binding is thought to displace a key dimerization helix at the inter-protofilament interface, thereby disrupting the formation of the stable double protofilaments necessary for MreB function.[7]

-

Antagonizing Conformational Changes: ATP binding induces specific conformational changes in MreB that are required for its polymerization into stable filaments.[10][11] Molecular dynamics studies suggest that A22 inhibits MreB in part by antagonizing these essential ATP-induced structural changes.[7][10][11]

In essence, while A22 does not prevent ATP from binding, it appears to interfere with the subsequent steps of the MreB functional cycle: ATP hydrolysis, phosphate release, and the conformational changes required for proper filament assembly and stability.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the A22-MreB interaction.

| Parameter | Value | Species/Conditions | Reference |

| Binding Affinity (Kd) | |||

| A22 to nucleotide-free MreB | ≤ 1.3 µM | Thermotoga maritima MreB | [3] |

| Effect on Polymerization | |||

| Critical Concentration (ATP-MreB) | ~500 nM | In vitro polymerization assay | [3] |

| Critical Concentration (ATP-MreB + A22) | ~2000 nM | In vitro polymerization assay | [3][4][5] |

| Inhibitory Concentration | |||

| Maximal inhibition in light scattering assay | 300 µM | In vitro polymerization assay | [3] |

| Ligand | Protein | Dissociation Free Energy (kBT) | Reference |

| A22 | MreB | -35.9 ± 2 | [12] |

| A22 | Eukaryotic Actin | -12 ± 2.5 | [12] |

| MP265 | MreB | -45.5 ± 2.5 | [12] |

| MP265 | Eukaryotic Actin | -15.8 ± 2.5 | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the A22-MreB interaction.

MreB Protein Purification

-

Expression: The mreB gene is typically cloned into an expression vector (e.g., pET vectors) and transformed into an E. coli expression strain like BL21(DE3).[3]

-

Cell Growth and Induction: Cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal optical density, after which protein expression is induced (e.g., with IPTG) at a lower temperature (e.g., 16-20°C) overnight.

-

Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., NiG8 buffer), and lysed by sonication or other mechanical means.[3]

-

Purification: If using a His-tagged MreB construct, the lysate is cleared by centrifugation and the supernatant is applied to a Ni-agarose affinity column.[3]

-

Elution and Dialysis: The column is washed, and MreB is eluted using a buffer containing imidazole.[3] The eluted protein is then dialyzed against a storage buffer without nucleotide to remove imidazole and prepare the protein for assays.[3]

-

Quantification: Protein concentration is determined using methods like SDS-PAGE followed by Coomassie Blue staining and densitometry, with a known standard such as rabbit actin.[3]

MreB Polymerization Assays

-

Light Scattering Assay: This method monitors the increase in light scattering as MreB monomers polymerize into larger filaments over time. Assays are typically performed in a spectrophotometer or fluorometer. The reaction is initiated by adding ATP, and the change in scattering (e.g., at 350 nm) is measured. The effect of A22 is assessed by pre-incubating MreB with the compound before initiating polymerization.[3]

-

Sedimentation Assay: This assay separates MreB polymers (pellet) from monomers (supernatant) by ultracentrifugation. MreB is incubated under polymerizing conditions (with ATP) in the presence or absence of A22. After centrifugation, the supernatant and pellet fractions are analyzed by SDS-PAGE to quantify the amount of polymerized and monomeric MreB.[3][4][5]

-

Fluorescence Microscopy: MreB can be fluorescently labeled (e.g., with NT-647) to directly visualize filament formation. Labeled MreB is mixed with unlabeled MreB and polymerized in the presence or absence of A22. The samples are then observed using epifluorescence or total internal reflection fluorescence (TIRF) microscopy to assess the length and morphology of the filaments.[3]

A22 Resistance Mutant Generation and Analysis

-

Selection: Wild-type bacterial strains (e.g., Caulobacter crescentus) are plated on rich media containing a concentration of A22 sufficient to inhibit growth.[1]

-

Isolation: Spontaneously resistant colonies that appear after incubation are isolated and re-streaked on A22-containing plates to confirm resistance.[1]

-

Sequencing: Genomic DNA is extracted from the resistant strains, and the mreB gene is amplified by PCR.[1] The PCR product is then sequenced to identify point mutations that confer resistance.[1]

-

Phenotypic Analysis: The morphological and growth phenotypes of the resistant mutants are characterized using microscopy and growth curve analysis, both in the presence and absence of A22.[1][13]

Visualizations of Pathways and Workflows

Caption: Proposed mechanisms of MreB inhibition by A22.

Caption: General workflow for in vitro MreB polymerization assays.

Caption: Logical flow from A22 binding to altered cell morphology.

Conclusion

The interaction between A22 and the MreB ATP binding site is more complex than initially perceived. While early evidence pointed towards a simple competitive inhibition model, structural studies have revealed a more nuanced mechanism where A22 binds at a site distinct from, yet allosterically coupled to, the nucleotide-binding pocket.[3][7] A22 appears to act as a multi-faceted inhibitor, disrupting ATP hydrolysis, subsequent phosphate release, and the crucial conformational changes that drive MreB polymerization.[7][8][10][11] This leads to the disassembly of the MreB cytoskeleton, ultimately causing a loss of the bacterium's characteristic rod shape and compromising its viability.[3] The detailed understanding of this interaction, facilitated by a combination of biochemical assays, structural biology, and computational modeling, provides a solid foundation for the structure-based design of new and more potent MreB inhibitors, paving the way for a novel class of antibiotics.

References

- 1. Mutations in the nucleotide binding pocket of MreB can alter cell curvature and polar morphology in Caulobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. figshare.com [figshare.com]

- 7. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of A22 on the Conformation of Bacterial Actin MreB | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A22 Hydrochloride's Impact on Bacterial Chromosome Segregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A22 hydrochloride, a small molecule inhibitor, has emerged as a critical tool for dissecting the intricacies of bacterial cell division and morphogenesis. Its primary target, the bacterial actin homolog MreB, is a cornerstone of the bacterial cytoskeleton, playing a pivotal role in maintaining cell shape, orchestrating cell wall synthesis, and ensuring the faithful segregation of chromosomes. This technical guide provides an in-depth analysis of the impact of A22 hydrochloride on bacterial chromosome segregation, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, cell biology, and antibiotic development.

Mechanism of Action: A22 Hydrochloride and the MreB Cytoskeleton

A22, chemically known as S-(3,4-dichlorobenzyl)isothiourea, directly targets and inhibits the function of the MreB protein.[1][2][3] MreB is an ATPase that polymerizes into filamentous structures, forming a helical network underneath the bacterial cell membrane.[4][5] These filaments are highly dynamic and are essential for guiding the machinery responsible for peptidoglycan synthesis, thereby dictating the rod shape of many bacteria.[6]

A22 acts as a competitive inhibitor of ATP binding to MreB.[1][2][3] By occupying the nucleotide-binding pocket, A22 prevents MreB from adopting its active, ATP-bound conformation, which is necessary for polymerization.[1][2][3] This leads to the disassembly of MreB filaments and a diffuse localization of MreB protein within the cytoplasm.[1] The disruption of the MreB cytoskeleton has profound consequences for the bacterial cell, leading to a loss of rod shape and defects in chromosome segregation.[1][2][7]

Quantitative Impact of A22 Hydrochloride on MreB and Chromosome Segregation

The inhibitory effect of A22 on MreB function and the subsequent impact on bacterial physiology have been quantified in several studies. The following tables summarize key quantitative data.

| Parameter | Organism | Method | A22 Concentration | Result | Reference |

| MreB Polymerization | In vitro | Light Scattering Assay | 100 µM | Decreased rate and extent of MreB assembly. | [1] |

| In vitro | Sedimentation Assay | 100 µM | Decreased fraction of MreB in the polymerized (pellet) fraction. | [1] | |

| Critical Concentration for MreB Assembly | In vitro | Light Scattering Assay | 100 µM | Increased from ~500 nM to ~2000 nM. | [1][2][3][8] |

| Minimum Inhibitory Concentration (MIC) | Caulobacter crescentus | Broth Dilution | - | 1.25 µg/ml (liquid media) | [1] |

| Caulobacter crescentus | Agar Dilution | - | 2.5 µg/ml (solid media) | [1] | |

| Escherichia coli | Broth Dilution | - | 3.1 µg/ml | [9][10] | |

| Pseudomonas aeruginosa | Broth Microdilution | - | 2-64 µg/mL | [7] | |

| Escherichia coli | Broth Microdilution | - | 4-64 µg/mL | [7] | |

| Anucleate Cell Formation | Escherichia coli | Fluorescence Microscopy (DAPI staining) | Not specified | Increased frequency of anucleate cells. | [7][11] |

| Origin (oriC) Segregation | Caulobacter crescentus | Fluorescence Microscopy (ParB-GFP) | 10 µg/ml | Blocked movement of newly replicated origins. | [11][12] |

| Escherichia coli | Fluorescence Microscopy (ParB-GFP) | Not specified | Blocked separation of newly replicated oriC regions. | [11] |

Signaling Pathways and Logical Relationships

The segregation of bacterial chromosomes is a complex process involving the coordinated action of multiple proteins. A22's inhibition of MreB disrupts a key pathway involved in the segregation of the chromosomal origin region.

Caption: A22 inhibits MreB, blocking origin segregation.

This diagram illustrates that A22 hydrochloride inhibits the ATP binding of MreB, preventing its polymerization into functional filaments.[1][2][3] These MreB filaments are crucial for the proper positioning and segregation of the chromosomal origin of replication (oriC), likely through interaction with the ParABS partition system.[2][11][12] Inhibition of this process leads to a failure in origin segregation, which can result in the formation of anucleate cells upon cell division.[7][11] The segregation of the bulk of the chromosome appears to be less directly dependent on MreB.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of A22 hydrochloride on bacterial chromosome segregation.

Fluorescence Microscopy to Visualize Chromosome Segregation

This protocol is adapted from studies using fluorescently tagged proteins to monitor the localization of the chromosomal origin.[1][11][13]

Objective: To visualize the effect of A22 on the segregation of the chromosomal origin of replication.

Materials:

-

Bacterial strain expressing a ParB-GFP fusion protein (e.g., Caulobacter crescentus MT174 or a similar E. coli strain). ParB binds to the parS site near the origin, allowing visualization of the origin as a fluorescent focus.

-

A22 hydrochloride stock solution (e.g., 10 mg/mL in DMSO).

-

Growth medium appropriate for the bacterial strain (e.g., PYE for C. crescentus).

-

Microscope slides and coverslips.

-

Agarose pads (1% in growth medium).

-

Fluorescence microscope with appropriate filter sets for GFP and phase-contrast or DIC imaging.

Procedure:

-

Grow the bacterial culture to early or mid-exponential phase.

-

Divide the culture into two: a control group and an A22-treated group.

-

To the treated group, add A22 hydrochloride to the desired final concentration (e.g., 10 µg/mL). Add an equivalent volume of DMSO to the control culture.

-

Incubate both cultures under normal growth conditions for a specified time (e.g., 1-2 hours, or for a time equivalent to one or two cell cycles).

-

Prepare an agarose pad by pipetting a small volume of melted 1% agarose in growth medium onto a microscope slide and covering it with another slide to create a flat surface.

-

Once the agarose has solidified, remove the top slide.

-

Spot a small volume (e.g., 1-2 µL) of the bacterial culture onto the agarose pad and allow it to dry slightly.

-

Place a coverslip over the culture on the agarose pad.

-

Image the cells using a fluorescence microscope. Acquire both phase-contrast or DIC images to visualize cell morphology and fluorescence images to visualize the ParB-GFP foci.

-

Analyze the images to determine the number and position of the ParB-GFP foci in a large population of cells for both control and A22-treated samples.

Quantification of Anucleate Cell Formation